Triamcinolone acetonide
Overview
Description
Triamcinolone acetonide is a synthetic corticosteroid used for its potent anti-inflammatory and immunosuppressive properties. It is commonly employed in the treatment of various skin conditions, allergic reactions, and joint disorders. The compound is a more potent derivative of triamcinolone and is approximately eight times as potent as prednisone .
Biochemical Analysis
Biochemical Properties
Triamcinolone acetonide interacts with glucocorticoid receptors, which are proteins that mediate the physiological effects of glucocorticoids . The binding of this compound to these receptors can modulate gene expression and influence various biochemical reactions . The exact nature of these interactions is complex and involves multiple signaling pathways .
Cellular Effects
This compound has anti-inflammatory, antipruritic, and vasoconstrictive properties . It can influence cell function by reducing the production of pro-inflammatory mediators such as cytokines, chemokines, and adhesion molecules . In vitro studies have shown that this compound can exert protective effects against oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to glucocorticoid receptors, which leads to changes in gene expression . This can result in the inhibition or activation of enzymes, leading to changes in cellular metabolism . The exact details of these interactions at the molecular level are complex and involve multiple signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, one study showed a dose-dependent therapeutic effect of this compound on clinical and electrophysiological parameters of neuritis, with a lower degree of inflammatory infiltrates and demyelination in the sciatic nerve . Another study showed that this compound remained potent over a longer period of time compared to other corticosteroids .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, one study showed a dose-dependent therapeutic effect of this compound in an experimental autoimmune neuritis model in Lewis rats
Metabolic Pathways
This compound is metabolized in the liver, with the major metabolite being 6-beta-hydroxy-triamcinolone . It is involved in various metabolic pathways, interacting with enzymes and cofactors
Transport and Distribution
This compound is transported and distributed within cells and tissues. One study showed that after intravenous administration, this compound was eliminated with a total body clearance of 37 L/h and a half-life of 2.0 hours . The volume of distribution was 103 L, indicating that the drug is distributed throughout the body .
Subcellular Localization
Given its mechanism of action involving binding to glucocorticoid receptors, it is likely that this compound is localized to the cytoplasm and nucleus of cells, where it can influence gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Triamcinolone acetonide is synthesized through a series of chemical reactions involving triamcinolone. The process typically involves the formation of the acetonide derivative by reacting triamcinolone with acetone in the presence of an acid catalyst such as tosic acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The process involves the use of solvents like acetone and methanol, and the product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: Triamcinolone acetonide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
Scientific Research Applications
Triamcinolone acetonide has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new corticosteroid derivatives.
Biology: The compound is employed in cell culture studies to investigate its effects on cellular processes and gene expression.
Medicine: this compound is extensively used in clinical research for the treatment of inflammatory and autoimmune diseases.
Mechanism of Action
Triamcinolone acetonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the transcription of specific genes. The compound suppresses the production of pro-inflammatory cytokines and inhibits the migration of immune cells to sites of inflammation. Additionally, it reduces capillary permeability and stabilizes lysosomal membranes, thereby decreasing inflammation and immune responses .
Comparison with Similar Compounds
Prednisone: A corticosteroid with similar anti-inflammatory properties but lower potency compared to triamcinolone acetonide.
Hydrocortisone: Another corticosteroid used for its anti-inflammatory effects, but it is less potent than this compound.
Methylprednisolone: A corticosteroid with comparable uses but different pharmacokinetic properties.
Uniqueness: this compound is unique due to its high potency and long duration of action. It is particularly effective in treating conditions that require sustained anti-inflammatory effects. Its ability to be administered via multiple routes (topical, intramuscular, intra-articular) adds to its versatility in clinical practice .
Properties
IUPAC Name |
12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDXUCZADRHECN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76-25-5 | |
Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11.beta.,16.alpha.)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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